

(3R,4S)-3-fluoropiperidin-4-ol hydrochloride molecular weight.

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Compound of Interest

Compound Name: (3R,4S)-3-fluoropiperidin-4-ol
hydrochloride

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An In-Depth Technical Guide to **(3R,4S)-3-fluoropiperidin-4-ol hydrochloride**: Properties, Analysis, and Application

Introduction

(3R,4S)-3-fluoropiperidin-4-ol hydrochloride is a heterocyclic organic compound that has garnered significant interest within the field of medicinal chemistry. As a fluorinated piperidine, it serves as a valuable building block in the synthesis of novel pharmaceutical agents. The strategic incorporation of a fluorine atom into organic molecules can profoundly influence key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated scaffolds like this one highly sought after by drug development professionals. This guide provides a detailed overview of its core physicochemical properties, a validated workflow for its quality assessment, and insights into its application.

Physicochemical and Structural Properties

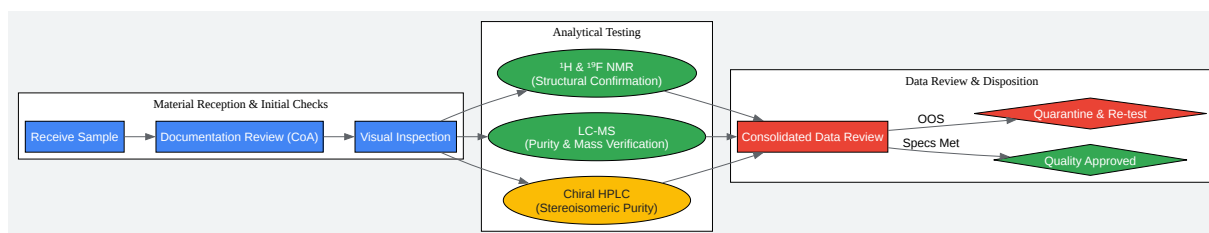
The fundamental characteristics of **(3R,4S)-3-fluoropiperidin-4-ol hydrochloride** are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

Property	Value	Source
Molecular Weight	155.60 g/mol	[1] [2] [3]
Molecular Formula	C ₅ H ₁₁ ClFNO	[1] [2] [4] [5]
CAS Number	1523530-55-3	[1] [4] [5]
Appearance	Solid	[4]
Purity	Typically ≥95% - 97%	[1] [2] [4]
Storage Conditions	2-8°C, often under an inert atmosphere	[1] [2]

The nomenclature (3R,4S) defines the specific stereochemistry of the molecule, which is crucial for its interaction with chiral biological targets such as enzymes and receptors. The "cis" relationship between the fluorine at position 3 and the hydroxyl group at position 4 is a key structural feature. It is also known by synonyms such as cis-3-fluoropiperidin-4-ol hydrochloride[\[4\]](#).

Standard Quality Control Workflow

Ensuring the identity, purity, and stereochemical integrity of **(3R,4S)-3-fluoropiperidin-4-ol hydrochloride** is paramount before its use in drug synthesis. The following workflow represents a self-validating system for the comprehensive analysis of this building block.



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Caption: Quality control workflow for (3R,4S)-3-fluoropiperidin-4-ol HCl.

Experimental Protocol Explanations:

- **Nuclear Magnetic Resonance (NMR):** ^1H NMR is used to confirm the overall proton framework of the piperidine ring, while ^{19}F NMR is essential for verifying the presence and chemical environment of the single fluorine atom. The coupling patterns between fluorine and adjacent protons provide definitive structural confirmation.
- **Liquid Chromatography-Mass Spectrometry (LC-MS):** This is the workhorse for purity assessment. The LC component separates the main compound from any impurities, and the MS component provides mass-to-charge ratio data. The detected molecular ion should correspond to the free base $(\text{M}+\text{H})^+$ of the compound, confirming its molecular weight.
- **Chiral High-Performance Liquid Chromatography (Chiral HPLC):** This technique is non-negotiable for stereospecific compounds. Using a chiral stationary phase, this method separates the (3R,4S) enantiomer from other potential stereoisomers, ensuring stereochemical purity which is critical for pharmacological activity.

Applications in Drug Discovery

(3R,4S)-3-fluoropiperidin-4-ol hydrochloride is classified as an important building block for drug discovery and chemical development[1]. The piperidine ring is a privileged scaffold, appearing in numerous approved drugs. The introduction of the fluoro-alcohol motif offers several advantages:

- **Modulation of pKa:** The electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, affecting the compound's ionization state at physiological pH and thereby influencing its absorption and distribution.
- **Metabolic Blocking:** A fluorine atom can block sites of metabolism (e.g., cytochrome P450-mediated oxidation), potentially increasing the half-life of a drug candidate.
- **Enhanced Binding Interactions:** The hydroxyl group and the fluorine atom can participate in hydrogen bonding and other non-covalent interactions with protein targets, potentially enhancing binding affinity and selectivity.

Conclusion

(3R,4S)-3-fluoropiperidin-4-ol hydrochloride is a well-defined chemical entity whose utility in modern drug discovery is rooted in its specific stereochemistry and the strategic placement of a fluorine atom. A precise understanding of its molecular weight (155.60 g/mol) and other physicochemical properties, combined with a rigorous analytical validation workflow, is essential for its successful application in the synthesis of next-generation therapeutics.

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